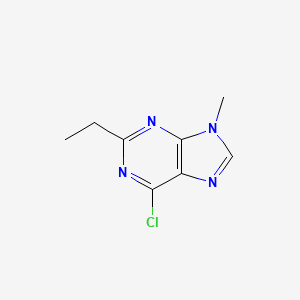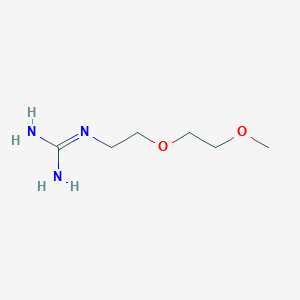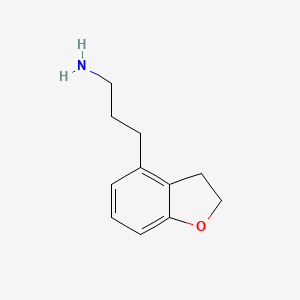
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring and a dimethylbutylamino group
Méthodes De Préparation
The synthesis of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Amino Group: The dimethylbutylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dimethylbutylamino group.
Boronic Acid Formation:
Analyse Des Réactions Chimiques
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Applications De Recherche Scientifique
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The thiophene ring and amino group also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid can be compared with other boronic acid derivatives and thiophene-based compounds:
Boronic Acid Derivatives: Similar compounds include phenylboronic acid and benzylboronic acid, which also interact with biological molecules through their boronic acid groups.
Thiophene-Based Compounds: Compounds such as 2-aminothiazole and 2,3,4-trisubstituted thiophenes share structural similarities and exhibit various biological activities.
Propriétés
Formule moléculaire |
C11H20BNO2S |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
[5-[(3,3-dimethylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO2S/c1-11(2,3)6-7-13-8-9-4-5-10(16-9)12(14)15/h4-5,13-15H,6-8H2,1-3H3 |
Clé InChI |
VMKKMKLKSAQNFQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)CNCCC(C)(C)C)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole](/img/structure/B8358735.png)








![2-[(2,3-Difluorobenzyl)thio]pyrimidine-4,6-diol](/img/structure/B8358792.png)


